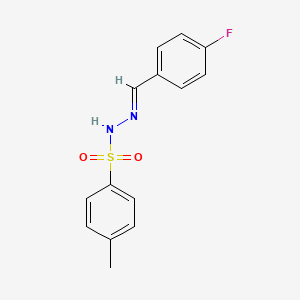
N'-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide” were not found, similar compounds such as “N’-(4-Fluorobenzylidene)-4-iodoaniline” and “N’-(4-Fluorobenzylidene)-4-((4-METHYLBENZYL)OXY)BENZOHYDRAZIDE” have been synthesized . The synthesis of these compounds often involves reactions like the Claisen–Schmidt condensation .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
N'-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide and its derivatives have been extensively studied for their antimicrobial and antibacterial properties. Research shows that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, one study synthesized a series of N′-substituted-4-methylbenzenesulfonohydrazide derivatives, which were evaluated for antimicrobial activities, showing promising results against mycobacterial, bacterial, and fungal infections (Ghiya & Joshi, 2016). Another study highlighted the synthesis and evaluation of N’-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide and its analogs for antibacterial properties, particularly against Gram-positive and Gram-negative bacteria (Suzana et al., 2019).
Crystal Structure and Molecular Modeling
The crystal structure and molecular modeling of compounds like this compound have been a subject of interest in scientific research. A study focusing on the synthesis and crystal structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide provided valuable insights into its crystallization and molecular interactions, which can be crucial for understanding its chemical properties and potential applications (Li Wei-hua et al., 2006).
Nonlinear Optical Properties
The nonlinear optical properties of this compound derivatives have been explored, revealing potential applications in the field of optoelectronics. For example, a study on the third-order nonlinear optical investigations of a related compound demonstrated significant potential in the nonlinear electro-optic field, indicating its utility in advanced technological applications (Ahamed et al., 2018).
Corrosion Inhibition
This compound and its analogs have been investigated as corrosion inhibitors. A study reported the effectiveness of these compounds in inhibiting corrosion of metals in acidic media, showcasing their potential as protective agents in industrial applications (Ichchou et al., 2019).
DNA Interaction and Bioactivity
These compounds have also been studied for their interaction with DNA and various bioactivities. A significant study detailed how N'-substituted benzohydrazide and sulfonohydrazide derivatives interact with salmon sperm DNA, along with their antibacterial, antifungal, and cytotoxic activities. This research opens doors to potential therapeutic applications (Sirajuddin et al., 2013).
Propiedades
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBDHPYMTXWALU-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

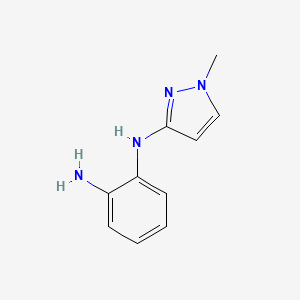
![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)


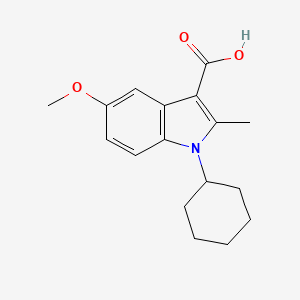

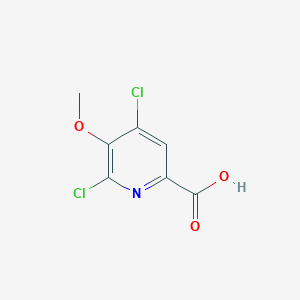
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2379097.png)
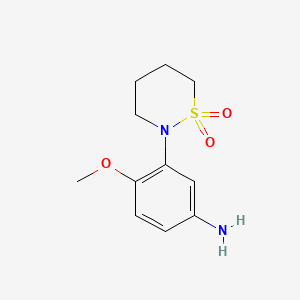
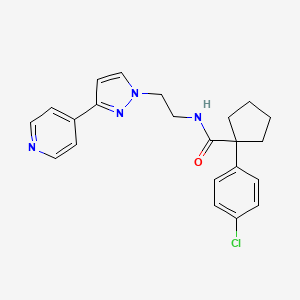
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2379100.png)